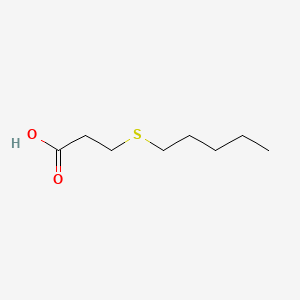
3-(Pentylsulfanyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pentylsulfanyl)propanoic acid is an organic compound with the molecular formula C8H16O2S It is characterized by the presence of a pentylsulfanyl group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentylsulfanyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of pentylthiol with acrylonitrile, followed by hydrolysis of the resulting nitrile to yield the desired carboxylic acid. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient catalytic processes. For example, the use of transition metal catalysts can facilitate the addition of pentylthiol to acrylonitrile, followed by hydrolysis under acidic conditions to produce the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pentylsulfanyl)propanoic acid undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-(Pentylsulfanyl)propanoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Pentylsulfanyl)propanoic acid involves its interaction with various molecular targets. The sulfanyl group can undergo redox reactions, influencing cellular redox balance and potentially modulating oxidative stress pathways. Additionally, the carboxylic acid group can interact with enzymes and receptors, affecting their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Butylsulfanyl)propanoic acid
- 3-(Hexylsulfanyl)propanoic acid
- 3-(Methylsulfanyl)propanoic acid
Uniqueness
3-(Pentylsulfanyl)propanoic acid is unique due to its specific chain length and the presence of the pentylsulfanyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
59358-12-2 |
|---|---|
Molekularformel |
C8H16O2S |
Molekulargewicht |
176.28 g/mol |
IUPAC-Name |
3-pentylsulfanylpropanoic acid |
InChI |
InChI=1S/C8H16O2S/c1-2-3-4-6-11-7-5-8(9)10/h2-7H2,1H3,(H,9,10) |
InChI-Schlüssel |
GHSWLGUUCRYSIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCSCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


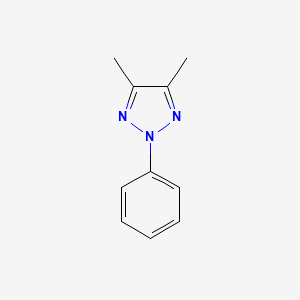

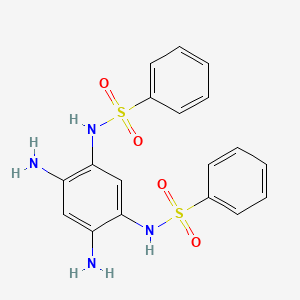
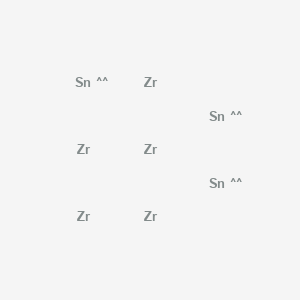

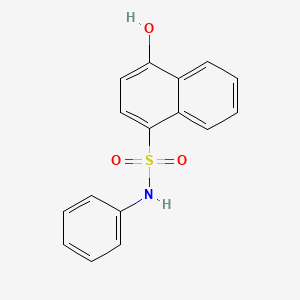
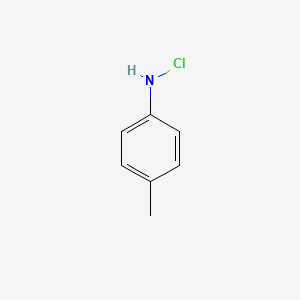
![Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate](/img/structure/B14617888.png)
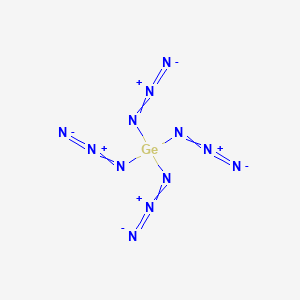
methylidene}-1-methylimidazolidine](/img/structure/B14617898.png)
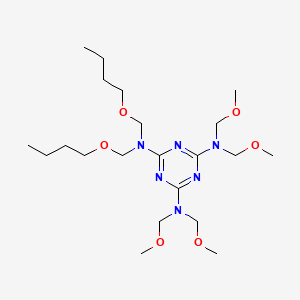
![N-methyl-N-[(4-propan-2-ylphenyl)methylideneamino]methanamine](/img/structure/B14617928.png)
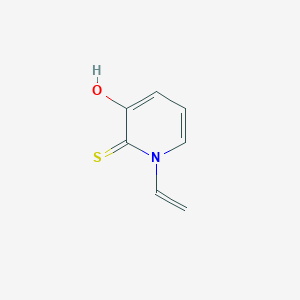
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl-](/img/structure/B14617932.png)
